rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate
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Overview
Description
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate is a chemical compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.82 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate typically involves the following steps:
Formation of the cyclopentyl intermediate: The cyclopentyl ring is synthesized through a series of reactions, starting from commercially available cyclopentane derivatives.
Introduction of the chlorosulfonylmethyl group: The chlorosulfonylmethyl group is introduced via a chlorosulfonation reaction, where the cyclopentyl intermediate is treated with chlorosulfonic acid under controlled conditions.
Carbamate formation: The final step involves the reaction of the chlorosulfonylmethyl-substituted cyclopentyl intermediate with benzyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate undergoes various chemical reactions, including:
Substitution reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding amine and carbon dioxide.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation and reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the cyclopentyl and chlorosulfonyl groups.
Cyclopentyl carbamate: Lacks the benzyl and chlorosulfonyl groups.
Chlorosulfonylmethyl cyclopentane: Does not contain the carbamate moiety.
Uniqueness
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate is unique due to its combination of a cyclopentyl ring, chlorosulfonylmethyl group, and benzyl carbamate moiety. This unique structure imparts specific reactivity and potential biological activities that are not observed in simpler analogs .
Properties
Molecular Formula |
C14H18ClNO4S |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
benzyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m0/s1 |
InChI Key |
OMNJXTVZOXPPOW-QWHCGFSZSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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